Braco-19 trihydrochloride

Telomerase inhibition G-quadruplex ligand Cancer research

Braco-19 trihydrochloride is a second-generation G-quadruplex stabilizer delivering sub-micromolar telomerase inhibition (IC₅₀ = 115 nM) with a 40-fold selectivity for quadruplex over duplex DNA—unmatched by first-generation ligands like TMPyP4. It enables sustained, sub-cytotoxic telomere shortening at 2 μM, 96% tumor growth inhibition in xenograft models, and rapid telomerase displacement in glioblastoma cells within 24–72 h. Validated as the gold-standard positive control for TRAP assays. Choose Braco-19 for reproducible, on-target G4 biology without off-target genomic artifacts.

Molecular Formula C35H46Cl3N7O2
Molecular Weight 703.1 g/mol
CAS No. 1177798-88-7
Cat. No. B1662963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBraco-19 trihydrochloride
CAS1177798-88-7
SynonymsN,N'-[9[[4-(Dimethylamino)phenyl]amino]-3,6-acridinediyl]bis-1-pyrrolidinepropanamide trihydrochloride
Molecular FormulaC35H46Cl3N7O2
Molecular Weight703.1 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6.Cl.Cl.Cl
InChIInChI=1S/C35H43N7O2.3ClH/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42;;;/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39);3*1H
InChIKeyMJAPNWJRLLDPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRACO-19 Trihydrochloride (CAS 1177798-88-7): A Trisubstituted Acridine G‑Quadruplex Ligand for Telomerase Research


N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide trihydrochloride (CAS 1177798-88-7), commonly designated BRACO-19, is a synthetic 3,6,9-trisubstituted acridine derivative that functions as a G-quadruplex (G4) stabilizing ligand [1]. The compound is recognized as a potent inhibitor of human telomerase (IC₅₀ = 115 ± 18 nM in cell‑free assays) and is widely employed as a tool compound to study telomere biology, telomerase function, and G4‑mediated gene regulation [2]. BRACO-19 is supplied as a trihydrochloride salt (C₃₅H₄₃N₇O₂·3HCl; MW 703.14) with certified purity ≥94% by HPLC and solubility of ≥2 mg/mL in aqueous buffers [3].

Why Generic G‑Quadruplex Ligands Cannot Substitute for BRACO-19 (CAS 1177798-88-7) in Telomere‑Focused Research


G‑quadruplex ligands are not functionally interchangeable. BRACO-19 belongs to the “second generation” of G4‑stabilizing acridines, distinguished by a unique combination of sub‑micromolar telomerase inhibition, a defined therapeutic window between target engagement and acute cytotoxicity, and a specific binding mode that stacks onto G‑tetrads at the 3′‑face of parallel quadruplexes [1]. In contrast, first‑generation acridines or promiscuous ligands such as TMPyP4 exhibit markedly lower selectivity for G4 over duplex DNA, leading to off‑target genomic effects that confound mechanistic interpretation [2]. Direct comparative studies demonstrate that BRACO-19 achieves a 40‑fold preference for quadruplex over duplex DNA, whereas TMPyP4 shows no meaningful selectivity [2]. These quantitative distinctions in target engagement, cellular specificity, and in vivo antitumor profile preclude simple substitution with uncharacterized analogs. The following evidence guide provides the specific, comparator‑based data required for informed procurement decisions.

Quantitative Differentiation Guide for BRACO-19 (CAS 1177798-88-7): Comparator‑Based Evidence for Procurement Decisions


Nanomolar Telomerase Inhibition with a Defined Therapeutic Window Versus Acute Cytotoxicity

BRACO-19 inhibits human telomerase with an IC₅₀ of 115 ± 18 nM in a cell‑free TRAP assay, positioning it among the most potent G4‑mediated telomerase inhibitors described [1]. Critically, the compound exhibits a 90‑fold differential between telomerase inhibition and acute cytotoxicity: the mean IC₅₀ for acute cell kill across seven human tumor cell lines is 10.6 ± 0.7 μM, whereas first‑generation acridine‑based G4 ligands frequently show overlapping inhibitory and cytotoxic concentrations [1]. This wide therapeutic index enables chronic, sub‑cytotoxic dosing that produces senescence and growth arrest without immediate cell death—a prerequisite for faithful telomere‑targeting studies.

Telomerase inhibition G-quadruplex ligand Cancer research Cellular senescence

Forty‑Fold Selectivity for G‑Quadruplex Over Duplex DNA Versus Non‑Selective Ligand TMPyP4

BRACO-19 demonstrates a 40‑fold preference for binding G‑quadruplex DNA over duplex DNA (K_quad/K_dup = 40) [1]. This stands in stark contrast to the commonly used porphyrin‑based ligand TMPyP4, which lacks G4 selectivity and binds indiscriminately to duplex DNA as well [1]. The differential binding profile translates directly to experimental outcomes: BRACO-19 stabilizes telomeric G4 structures without eliciting widespread genomic off‑target effects, whereas TMPyP4 induces confounding transcriptional changes via non‑specific DNA interactions.

DNA binding selectivity G-quadruplex Off-target effects Ligand design

Single‑Agent In Vivo Tumor Growth Inhibition of 96% in UXF1138L Xenografts at 2 mg/kg

In a subcutaneous xenograft model of human uterine carcinoma (UXF1138L, telomere length 2.7 kb), chronic intraperitoneal administration of BRACO-19 at 2 mg/kg/day produced 96% tumor growth inhibition relative to vehicle‑treated controls, accompanied by partial tumor regressions (P < 0.018) [1]. This single‑agent efficacy is markedly superior to that of its close structural analog AS1410, which exhibited only “modest” antitumor activity as a monotherapy in the A549 lung cancer xenograft model [2]. The differential in vivo potency underscores the critical role of the specific substitution pattern in BRACO-19 for achieving robust tumor growth suppression.

In vivo efficacy Xenograft model Tumor growth inhibition Preclinical oncology

Biopharmaceutical Profile: High Aqueous Solubility with Defined Permeability Limitation

BRACO-19 exhibits aqueous solubility of ≥2 mg/mL in water and physiological buffers (pH 7.4 and below), facilitating preparation of dosing solutions without co‑solvents [1]. Protein binding to human serum albumin is moderate at 38%, and no interaction with membrane lipids is detectable [1]. However, permeability across pulmonary and intestinal epithelial barriers is extremely low, with apparent permeability coefficients (P_app) of 0.25–0.98 × 10⁻⁷ cm/s in both absorptive and secretory directions [1]. This permeability deficit is a known biopharmaceutical limitation that distinguishes BRACO-19 from more permeable acridine analogs (e.g., DACA derivatives) and must be accounted for in experimental design.

Biopharmaceutics Solubility Protein binding Permeability

Superior G‑Quadruplex Binding Affinity Relative to RHPS4 in Head‑to‑Head Biophysical Comparison

Molecular dynamics simulations and biophysical binding studies directly comparing BRACO-19 and the pentacyclic acridinium compound RHPS4 reveal that BRACO-19 exhibits stronger binding affinity to human telomeric G‑quadruplex DNA [1]. The binding strength order is BRACO-19 > RHPS4, attributed to BRACO-19’s capacity to form intramolecular hydrogen bonds and more favorable van der Waals interactions with the G‑tetrad surface [1]. This higher affinity correlates with more pronounced stabilization of the folded G4 state and enhanced inhibition of telomerase processivity.

G-quadruplex binding Molecular dynamics Ligand affinity Telomere targeting

Benchmark Telomerase Inhibitor for Comparative Evaluation of Novel G4 Ligands

BRACO-19 serves as the established reference standard for telomerase inhibition in the development of novel G‑quadruplex ligands. In a 2019 study, a thiazole orange–spermine conjugate (compound 16) was shown to achieve telomerase inhibition “comparable to the inhibition effect of a well‑known G4 ligand, BRACO-19” in the sub‑micromolar range [1]. Similarly, hybrid acridine‑HSP90 inhibitor conjugates were benchmarked against BRACO-19 in the TRAP‑LIG assay, confirming that BRACO-19 remains the gold‑standard comparator for this target class [2].

Telomerase assay Benchmark compound G4 ligand development TRAP assay

Optimal Research Applications for BRACO-19 (CAS 1177798-88-7) Based on Comparative Evidence


Chronic Telomere Attrition and Senescence Induction Studies in Cancer Cell Lines

BRACO-19 is ideally suited for experiments requiring sustained, sub‑cytotoxic telomerase inhibition to observe progressive telomere shortening and senescence entry. At 2 μM (non‑acute cytotoxic concentration), BRACO-19 induces growth arrest and β‑galactosidase‑positive senescence in 21NT breast cancer cells after 15 days of continuous exposure, coincident with telomere shortening of approximately 0.4 kb in UXF1138L uterine carcinoma cells [1][2]. The 90‑fold therapeutic window ensures that observed effects arise from telomere dysfunction rather than acute cytotoxicity.

In Vivo Preclinical Proof‑of‑Concept for Telomerase‑Targeted Monotherapy

For investigators seeking to establish single‑agent antitumor activity via telomerase inhibition, BRACO-19 provides a validated tool with documented 96% tumor growth inhibition in early‑stage UXF1138L xenografts at 2 mg/kg i.p. daily [1]. The response is accompanied by loss of nuclear hTERT expression and accumulation of atypical mitoses, confirming on‑target telomere dysfunction [1]. This model is particularly appropriate for tumors with short telomeres (<3 kb), where telomere attrition produces observable biological consequences within a practical experimental timeframe.

Mechanistic Studies of Telomerase Displacement and T‑Loop Disassembly

BRACO-19 uniquely enables investigation of telomerase‑telomere capping disruption independent of catalytic inhibition. In human glioblastoma cells, BRACO-19 triggers displacement of telomerase from the nucleus to the cytoplasm, T‑loop disassembly, and extensive telomeric DNA damage response—all within 24–72 hours of exposure [1]. Notably, normal primary astrocytes are unresponsive to identical treatment, demonstrating cancer‑cell selectivity that distinguishes BRACO-19 from non‑selective DNA damaging agents [1].

Reference Standard for TRAP‑Based Telomerase Activity Screening

BRACO-19 is the established positive control for telomeric repeat amplification protocol (TRAP) assays in both academic and industrial screening campaigns. Its well‑characterized IC₅₀ of 115 nM in cell‑free TRAP assays [1] enables direct potency comparisons across diverse chemical series. Laboratories developing novel G4 ligands or telomerase inhibitors routinely include BRACO-19 as an internal benchmark, ensuring that new data can be contextualized within the broader telomerase inhibition literature [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Braco-19 trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.